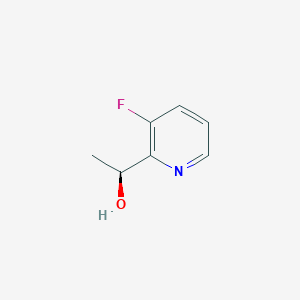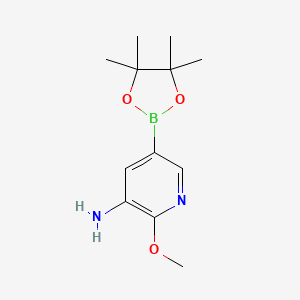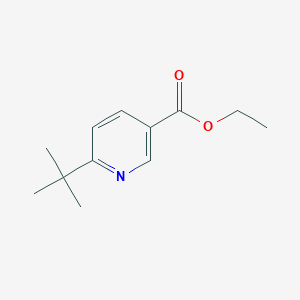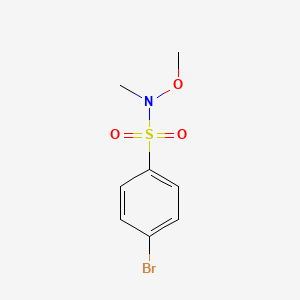
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol
Vue d'ensemble
Description
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, also known as (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, is an organic compound with a molecular formula of C6H7FO. It is a colorless liquid with a pungent odor and a boiling point of 85 °C. This compound has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Pharmacology: Migraine Treatment
In pharmacology, this compound has been utilized in the development of TRPM8 antagonists . Specifically, it has been incorporated into the structure of a clinical candidate for the treatment of migraines, known as AMG 333 . This antagonist targets the TRPM8 receptor, which is a cold-temperature sensor and plays a role in migraine pathogenesis.
Organic Synthesis: Intermediate for Medicinal Chemistry
“(1S)-1-(3-fluoropyridin-2-yl)ethanol” serves as a valuable intermediate in medicinal chemistry. It is used in the synthesis of complex molecules that have potential therapeutic applications, including the aforementioned TRPM8 antagonists .
Material Science: Synthesis of Advanced Materials
While specific applications in material science are not directly cited, the properties of fluorinated pyridines, such as “(1S)-1-(3-fluoropyridin-2-yl)ethanol”, suggest their utility in the synthesis of advanced materials due to their stability and electronic characteristics .
Biochemistry: Study of Biological Pathways
The compound’s role in biochemistry could involve the study of biological pathways where pyridine derivatives are significant. For instance, its fluorinated moiety could be used to investigate the interaction with biological receptors or enzymes .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, “(1S)-1-(3-fluoropyridin-2-yl)ethanol” could be used as a standard or reference compound in chromatographic analysis due to its unique chemical signature, aiding in the identification and quantification of similar compounds .
Environmental Science: Tracer for Environmental Fate Studies
The compound’s potential application in environmental science could involve its use as a tracer to study the environmental fate of fluorinated organic compounds. Its distinct chemical structure allows for tracking its movement and transformation in various environmental systems .
Propriétés
IUPAC Name |
(1S)-1-(3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)



